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A Guide for Researchers on Minimizing DNA Shearing During Phenol-Chloroform Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand

how the integrity of high molecular weight (HMW) DNA can make or break downstream

applications, especially long-read sequencing.[1][2] Phenol-chloroform extraction remains a

powerful and effective method for obtaining pure, HMW DNA, but its manual nature makes it

prone to shearing if not performed with care.[2][3] This guide provides in-depth technical

advice, troubleshooting, and a validated protocol to help you consistently isolate long, intact

DNA.

Section 1: The Physics of the Problem: Why Does
DNA Shear?
High molecular weight DNA molecules are incredibly long polymers. A single human

chromosome can be centimeters long if stretched out. In solution, these molecules exist as

random coils that are highly susceptible to mechanical stress. Shearing occurs when a force

overcomes the covalent bonds of the phosphodiester backbone.

The primary culprits are hydrodynamic forces and mechanical stress.[4][5]

High Shear Gradients: Rapid changes in velocity within a fluid create immense stress.

Imagine a long rope in a fast-flowing, turbulent river; it gets pulled in different directions at
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once. Vortexing and forcing a viscous DNA solution through a narrow-bore pipette tip create

exactly these kinds of high-velocity gradients that rip the DNA apart.[4][6][7]

Physical Collision: Mechanical disruption, such as bead beating or aggressive grinding,

physically smashes cells open but also indiscriminately breaks the long DNA molecules

released in the process.[5][8]

Once cells are lysed, the genomic DNA is no longer protected by the nuclear envelope and is

exposed to these forces.[6]
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Caption: Forces Causing DNA Shearing.

Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during HMW DNA extraction in a

question-and-answer format.

Q: My final DNA prep looks like a smear on a pulse-field gel, with no distinct high molecular

weight band. What went wrong?
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A: A smear is the classic sign of DNA shearing. The most likely cause is excessive mechanical

force after the cells were lysed. Review your procedure and consider the following:

Mixing Technique: Did you vortex the sample at any point after adding the lysis buffer?[1][6]

Vortexing is the single most common cause of shearing.[9] For mixing viscous DNA solutions

or the aqueous/organic phases, you must switch to gentle inversion or slow end-over-end

rotation.[1][3]

Pipetting: Were you using standard pipette tips to transfer the viscous cell lysate or the

aqueous phase? The narrow orifice of standard tips creates a high-shear environment.[4][10]

Always use wide-bore pipette tips for handling HMW DNA and pipette slowly.[1][11][12][13]

Homogenization: If working with tissue, aggressive homogenization with rotor-stators or

bead beaters will fragment DNA.[5] For HMW DNA, gentle enzymatic digestion or grinding

under liquid nitrogen is preferred.[8][14]

Q: How can I effectively mix the phenol-chloroform and aqueous phases without vortexing?

A: The goal is to create an emulsion to maximize the surface area for protein denaturation

without creating high-shear forces. The best method is gentle, continuous inversion.

Securely cap the tube (use parafilm if necessary).

Invert the tube by hand or on a rotator at a slow speed (e.g., 10-20 RPM) for 5-10 minutes.

The solution should appear milky, indicating a proper emulsion.

Avoid vigorous shaking. A gentle "figure-of-eight" motion by hand is also effective.

Q: My DNA yield is very low, even though I was extremely gentle. What could be the issue?

A: Low yield with intact HMW DNA can result from several factors not directly related to

shearing:

Incomplete Lysis: If cells are not completely lysed, the DNA remains trapped and will be

discarded with the cell debris.[5][14] Ensure your lysis buffer composition is correct and

incubation times are sufficient.[15]
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Interphase Trapping: A thick, white layer of denatured protein at the interface between the

aqueous and organic layers can trap a significant amount of DNA.[16] If this happens, you

can perform a "back-extraction": remove the aqueous phase, add fresh TE buffer to the

remaining organic phase and interphase, mix gently, centrifuge, and pool the new aqueous

phase with the first one.[2]

Incorrect pH of Phenol: The pH of your buffered phenol is critical. For DNA extraction, the

phenol must be equilibrated to a pH of 7.8-8.2.[17] If the pH is acidic (around 4.5), the DNA

will partition into the organic phase, leading to zero yield in the aqueous layer.[17]

Over-drying the Pellet: After ethanol precipitation, an over-dried DNA pellet can be extremely

difficult to resuspend, leading to perceived low yield. Air dry the pellet just until it is

translucent, not bone-white.[9][15]

Q: I see a white, fluffy precipitate form in my aqueous phase after adding phenol. What is that?

A: This is often seen when the sample has a very high concentration of DNA. It is the DNA

precipitating out of solution upon contact with the phenol. Proceed with the extraction as

planned; it will be collected with the rest of the aqueous phase.

Q: After extraction, my A260/280 ratio is low (<1.7), indicating protein contamination. How can I

improve this?

A: A low 260/280 ratio points to residual protein.

Multiple Extractions: Perform a second phenol:chloroform:isoamyl alcohol (PCI) extraction.

After the first extraction, transfer the aqueous phase to a new tube, add another volume of

PCI, mix gently, and centrifuge again.

Proteinase K Digestion: Ensure your initial Proteinase K digestion step is complete. Increase

incubation time if necessary.[18]

Avoid the Interphase: When pipetting the aqueous phase, be extremely careful not to disturb

the protein interphase.[16][19] It is better to sacrifice a small amount of the aqueous phase to

ensure purity.

Q: My A260/230 ratio is low (<2.0). What does this mean?
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A: A low 260/230 ratio typically indicates contamination with residual phenol, guanidinium salts

(if using a kit-based method prior to cleanup), or carbohydrates.

Phenol Contamination: This is common. To remove it, perform an additional extraction using

only chloroform:isoamyl alcohol (24:1).[16][20] Phenol is highly soluble in chloroform, and

this step will pull the remaining phenol out of the aqueous phase.[16]

Salt Contamination: Ensure your 70% ethanol wash after precipitation is effective. Use a

sufficient volume (e.g., 1 mL) and gently wash the pellet before the final centrifugation.

Section 3: Quantitative Impact of Handling on DNA
Integrity
The handling method has a dramatic and measurable effect on the final DNA fragment size.

While exact numbers vary by protocol and sample viscosity, the following table provides a

general comparison.
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Handling Technique Typical DNA Fragment Size
Rationale for Integrity
Level

Vortexing (30 sec) < 20 kb

Creates a powerful, high-shear

vortex that rapidly fragments

DNA.[6][21]

Standard P1000 Pipetting 20 - 60 kb

The narrow orifice generates

significant shear forces on long

DNA molecules during transfer.

[4][10]

Gentle Inversion Mixing > 100 kb

Minimizes turbulence and

velocity gradients, preserving

long DNA strands.[1][3]

Wide-Bore Pipette Tips > 150 kb

A larger orifice reduces shear

stress, allowing for the safe

transfer of viscous HMW DNA

solutions.[10][11][13]

Agarose Plug Lysis > 1 Mb

Cells are embedded in

agarose before lysis. The DNA

is never exposed to a liquid

interface, protecting it from all

shear forces.

Section 4: Protocol for High Molecular Weight
(HMW) DNA Extraction
This protocol is optimized for extracting HMW DNA (>100 kb) from mammalian cell culture.

Materials:

Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 20 mM NaCl, 0.5% SDS)

Proteinase K (20 mg/mL solution)

RNase A (10 mg/mL solution)
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Buffer-Saturated Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0[19]

Chloroform:Isoamyl Alcohol (24:1)

5 M Ammonium Acetate (NH4OAc)[22]

100% Isopropanol (room temperature)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Wide-bore pipette tips
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Start: Cell Pellet

1. Cell Lysis
Add Lysis Buffer, Proteinase K, RNase A.

Incubate at 50°C for 2 hours.

2. Phenol:Chloroform Extraction
Add equal volume PCI.

Mix by SLOW inversion for 10 min.

3. Phase Separation
Centrifuge 3,000 x g for 15 min.

4. Aqueous Phase Transfer
Use WIDE-BORE tip to move upper

aqueous phase to a new tube.

5. Chloroform Wash
Add equal volume Chloroform:IA.
Mix by SLOW inversion for 5 min.

6. Phase Separation
Centrifuge 3,000 x g for 10 min.

7. Aqueous Phase Transfer
Use WIDE-BORE tip to move upper

aqueous phase to a new tube.

8. DNA Precipitation
Add 0.5 vol NH4OAc & 1 vol Isopropanol.

Mix by GENTLE inversion.

9. Spool or Pellet DNA
Incubate at RT. Spool out DNA

or centrifuge 5,000 x g for 5 min.

10. Wash & Resuspend
Wash pellet with 70% EtOH.

Air dry briefly. Resuspend in TE Buffer
overnight at 4°C.

End: HMW DNA

Click to download full resolution via product page

Caption: HMW DNA Extraction Workflow.
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Step-by-Step Methodology:

Cell Lysis: Start with a cell pellet of up to 1x10^7 cells. Add 5 mL of Lysis Buffer. Using a

wide-bore P1000 tip, gently pipette up and down 2-3 times to resuspend the pellet. Add 100

µL of Proteinase K and 20 µL of RNase A. Mix by inverting the tube 3-4 times. Incubate in a

50°C water bath for 2 hours, with occasional gentle inversion.[18] The solution should

become viscous and clear.

First Extraction: Cool the sample to room temperature. Add an equal volume (5 mL) of buffer-

saturated PCI. Close the cap tightly. Mix by slow, end-over-end rotation or manual inversion

for 10 minutes until a milky white emulsion forms. DO NOT VORTEX.[1]

Phase Separation: Centrifuge at 3,000 x g for 15 minutes at room temperature. The mixture

will separate into a lower organic phase, a thin white interphase, and an upper clear aqueous

phase containing the DNA.[19]

Aqueous Phase Transfer: Using a wide-bore P1000 pipette tip, carefully transfer the upper

aqueous phase to a new 15 mL tube. Angle the tube and draw the liquid slowly. It is critical to

avoid transferring any of the interphase material.[22]

Second Extraction (Cleanup): Add an equal volume of Chloroform:Isoamyl alcohol (24:1) to

the recovered aqueous phase. This removes residual phenol.[20] Mix by slow inversion for 5

minutes.

Phase Separation: Centrifuge at 3,000 x g for 10 minutes at room temperature.

Aqueous Phase Transfer: Repeat step 4, transferring the final aqueous phase to a new tube.

DNA Precipitation: Add 0.5 volumes of 5M NH4OAc and mix by inverting 2-3 times. Add 1

volume of room-temperature 100% isopropanol.[22]

Spooling: Mix by gently inverting the tube until a white, stringy DNA precipitate becomes

visible. The DNA can often be spooled out using a sealed, sterile glass Pasteur pipette.

Washing and Resuspension: Transfer the spooled DNA to a microfuge tube containing 1 mL

of ice-cold 70% ethanol. Let it sit for 1 minute, then carefully remove the ethanol. Allow the

pellet to air dry for 5-10 minutes until translucent. Do not over-dry.[22] Add an appropriate
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volume of TE buffer (e.g., 200-500 µL) and leave at 4°C overnight to allow the HMW DNA to

gently resuspend. Do not pipette or flick to mix.[12]
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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